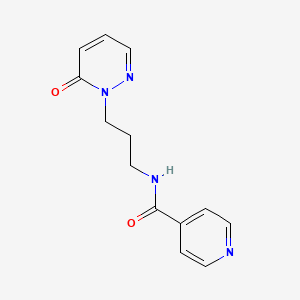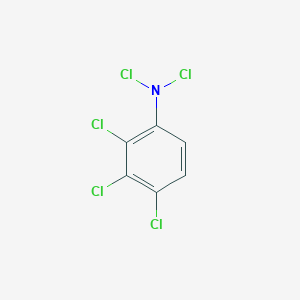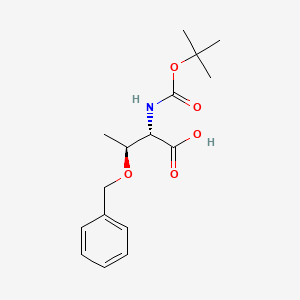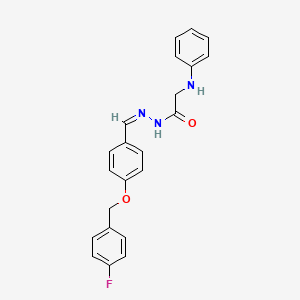
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane is an organic compound with the molecular formula C22H23N It is a complex molecule that features a tert-butyl group attached to a phenyl ring, which is further connected to a pyridyl group and another phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(4-pyridyl)phenylmethane typically involves the reaction of 4-tert-butylbenzyl chloride with 4-pyridylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-tert-Butylphenyl)(4-pyridyl)phenylmethane involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
(4-tert-Butylphenyl)(2-pyridyl)phenylmethane: Similar structure but with the pyridyl group in a different position.
4-tert-Butylphenol: Contains a tert-butyl group attached to a phenol ring.
4-(tert-Butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide: Contains a tert-butyl group and a pyridyl group but with different functional groups.
Uniqueness
(4-tert-Butylphenyl)(4-pyridyl)phenylmethane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C22H23N |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-[(4-tert-butylphenyl)-phenylmethyl]pyridine |
InChI |
InChI=1S/C22H23N/c1-22(2,3)20-11-9-18(10-12-20)21(17-7-5-4-6-8-17)19-13-15-23-16-14-19/h4-16,21H,1-3H3 |
Clave InChI |
DQFPYCOHZAEHKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



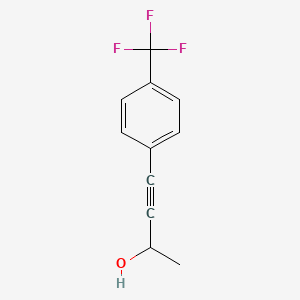
![1-[3-(4-Nitrophenoxy)phenyl]ethan-1-one](/img/structure/B14121210.png)
![ethyl 2-[4-chloro-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14121229.png)
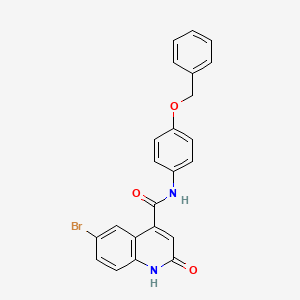
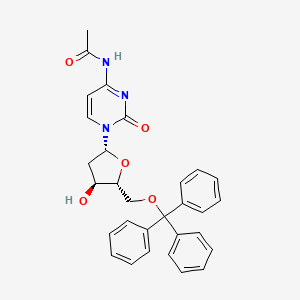
![methyl 2-(8-(2-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14121240.png)
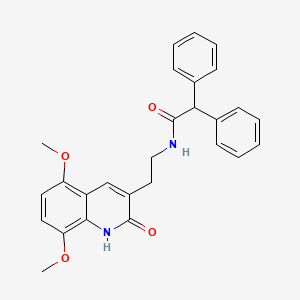
![[(3S)-3-methyl-3-piperidyl]methanol](/img/structure/B14121259.png)

